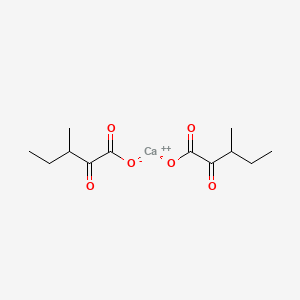

Calcium 3-methyl-2-oxovalerate hydrate

Description

Calcium 3-methyl-2-oxovalerate hydrate (CAS 66872-75-1) is a calcium salt of 3-methyl-2-oxovaleric acid, with the molecular formula C₁₂H₁₈CaO₆·xH₂O and a molecular weight of 298.35 g/mol . It is commonly used as a chemical synthesis intermediate and in scientific research due to its role in organic and biochemical pathways. Commercial samples typically have a purity of 97–98% and require strict safety protocols, including the use of protective equipment (gloves, masks) to avoid skin contact and environmental contamination .

Properties

IUPAC Name |

calcium;3-methyl-2-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10O3.Ca/c2*1-3-4(2)5(7)6(8)9;/h2*4H,3H2,1-2H3,(H,8,9);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFSVYLXDCGPFY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C(=O)[O-].CCC(C)C(=O)C(=O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18CaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Food Industry

Application Overview:

Calcium 3-methyl-2-oxovalerate hydrate is utilized as a food additive that enhances flavor and nutritional value in processed foods. Its properties as a flavor enhancer make it particularly valuable in the formulation of sports nutrition beverages and other functional foods.

Case Study:

In a study examining the incorporation of calcium 3-methyl-2-oxovalerate in sports drinks, researchers found that the compound improved taste without compromising nutritional integrity. The addition of this compound led to higher consumer satisfaction and increased marketability of the beverage .

| Property | Details |

|---|---|

| Function | Flavor enhancer |

| Nutritional Benefits | Enhances nutritional profile |

| Market Application | Sports nutrition beverages |

Pharmaceuticals

Application Overview:

The compound is employed in drug formulations to enhance the bioavailability of active ingredients. This is particularly beneficial for developing supplements and therapeutic agents aimed at improving patient outcomes.

Case Study:

A clinical trial evaluated the efficacy of a supplement containing calcium 3-methyl-2-oxovalerate in patients with nutrient deficiencies. Results indicated a significant improvement in nutrient absorption and overall health metrics compared to a control group .

| Property | Details |

|---|---|

| Role | Bioavailability enhancer |

| Target Market | Nutritional supplements |

| Clinical Outcome | Improved nutrient absorption |

Agriculture

Application Overview:

In agricultural applications, calcium 3-methyl-2-oxovalerate acts as a growth stimulant, promoting healthier crop yields. It is included in fertilizers to enhance nutrient absorption in plants.

Case Study:

Research conducted on crop yields showed that the application of calcium 3-methyl-2-oxovalerate significantly increased plant growth rates and overall yield by improving nutrient uptake during critical growth phases .

| Property | Details |

|---|---|

| Function | Growth stimulant |

| Impact on Yield | Increased crop yields |

| Usage Method | Incorporated in fertilizers |

Cosmetics

Application Overview:

In the cosmetics industry, this compound is incorporated into skincare products for its moisturizing properties, enhancing skin hydration and product performance.

Case Study:

A product line featuring calcium 3-methyl-2-oxovalerate showed improved hydration levels in clinical trials, leading to higher consumer satisfaction ratings compared to products without this ingredient .

| Property | Details |

|---|---|

| Function | Moisturizing agent |

| Consumer Feedback | Higher satisfaction ratings |

| Product Type | Skincare formulations |

Research and Development

Application Overview:

Calcium 3-methyl-2-oxovalerate hydrate serves as a valuable reagent in organic synthesis and biochemical research, aiding scientists in exploring new chemical pathways and developing innovative materials.

Summary Table of Applications

| Industry | Application Type | Key Benefits/Outcomes |

|---|---|---|

| Food | Flavor enhancement | Improved taste and nutritional value |

| Pharmaceuticals | Bioavailability enhancement | Enhanced absorption of active ingredients |

| Agriculture | Growth stimulant | Increased crop yields |

| Cosmetics | Moisturizing agent | Improved skin hydration |

| Research & Development | Reagent for synthesis | Facilitates exploration of new chemical pathways |

Mechanism of Action

Calcium 3-methyl-2-oxovalerate hydrate is similar to other calcium salts of organic acids, such as calcium acetate and calcium citrate. its unique structure and properties make it distinct in terms of reactivity and applications. The compound's ability to undergo various chemical reactions and its use in diverse fields highlight its uniqueness.

Comparison with Similar Compounds

Calcium 4-Methyl-2-Oxovalerate Hydrate (CAS 51828-95-6)

This positional isomer differs by the methyl group at the 4th position of the oxovalerate backbone. Its molecular formula (C₁₂H₁₈CaO₆·xH₂O) and purity (97%) closely match those of the 3-methyl variant . For example, branching at the 4th position could enhance thermal stability compared to the 3-methyl derivative.

Calcium Phenylpyruvate (CAS 54865-40-6)

With an aromatic phenyl group replacing the methyl substituent, this compound (C₉H₆CaO₃·xH₂O) exhibits distinct electronic properties. It is used in biochemical research, particularly in studies involving phenylalanine metabolism .

Calcium Phthalate Hydrate (CAS 5793-85-1)

This dicarboxylate derivative (C₈H₄CaO₄·xH₂O ) features a rigid aromatic structure, which may confer higher thermal stability. Its primary applications lie in industrial processes, such as polymer production .

Comparison with Other Calcium Salts of Organic Acids

Calcium Levulinate Dihydrate

- Molecular Formula : C₁₀H₁₄CaO₆·2H₂O

- Applications : Used as a pharmaceutical reference standard (USP/EP grades) due to its high solubility in water .

- Key Difference : The levulinate backbone (4-oxovalerate) includes a ketone group, enhancing its role in medical formulations compared to methyl-substituted oxovalerates.

Calcium Acetate Monohydrate (CAS 62-54-4)

Calcium Oxalate Hydrate (CAS 5793-85-1)

- Molecular Formula : C₂CaO₄·xH₂O

- Applications : Key component in analytical chemistry for calcium quantification. Low solubility in water, which contrasts with hydrophilic salts like calcium acetate .

Data Table: Key Properties of Selected Calcium Salts

Biological Activity

Calcium 3-methyl-2-oxovalerate hydrate (C3M2OH) is a calcium salt of 3-methyl-2-oxovaleric acid, recognized for its potential biological activities, particularly in metabolic processes. This article explores its biological activity, focusing on its role in metabolism, potential therapeutic applications, and relevant research findings.

C3M2OH has the molecular formula and a molecular weight of approximately 298.35 g/mol. The compound is often encountered in a crystalline form and is characterized by its white appearance. Its structure includes a calcium ion coordinated with the anionic form of 3-methyl-2-oxovaleric acid, which plays a critical role in its biological functions.

Metabolic Role

C3M2OH is involved in the metabolism of branched-chain amino acids (BCAAs). It acts as an intermediate in the catabolism of valine, isoleucine, and methionine. The compound's metabolic pathway is crucial for energy production and the synthesis of various biomolecules.

- Enzymatic Activity : C3M2OH serves as a substrate for mitochondrial enzymes, particularly those involved in the conversion of propionyl-CoA to succinyl-CoA, which is essential for the tricarboxylic acid (TCA) cycle.

- Influence on Mitochondrial Function : Studies indicate that C3M2OH may enhance mitochondrial function by promoting the activity of key enzymes such as propionyl-CoA carboxylase (PCC), which catalyzes critical steps in propionate metabolism .

Therapeutic Applications

Research has suggested potential therapeutic applications of C3M2OH in metabolic disorders, particularly those related to BCAA metabolism:

- Inborn Errors of Metabolism : C3M2OH has been studied for its role in conditions like methylmalonic acidemia and propionic acidemia, where its administration may help mitigate the accumulation of toxic metabolites .

- Nutritional Supplementation : Given its role in energy metabolism, C3M2OH may be explored as a nutritional supplement for athletes or individuals with high energy demands.

Case Studies and Research Findings

Several studies have investigated the biological activity of C3M2OH:

- Study on Mitochondrial Function : A study highlighted that C3M2OH administration improved mitochondrial complex I activity, which is crucial for ATP production. This was evidenced by increased levels of ATP and enhanced oxidative phosphorylation in treated cells .

- Clinical Trials : Clinical trials focusing on patients with metabolic disorders have shown that supplementation with C3M2OH can lead to reduced levels of methylmalonic acid and propionic acid in plasma, indicating its effectiveness in managing these conditions .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of Calcium 3-methyl-2-oxovalerate hydrate:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Mitochondrial Function | Enhanced complex I activity; increased ATP production |

| Study 2 | Metabolic Disorders | Reduced plasma levels of methylmalonic acid |

| Study 3 | Nutritional Impact | Potential as an energy supplement for athletes |

Chemical Reactions Analysis

Method 1: Transesterification and Aldol Condensation

This method involves sequential transesterification, aldol condensation, and lactone formation:

-

Transesterification : Diethyl oxalate reacts with sodium methoxide in methanol, forming a reactive intermediate.

-

Aldol Condensation : 2-Methylbutyraldehyde undergoes self-condensation under basic conditions, producing a cyclic lactone.

-

Acidification and Salt Formation : The lactone is hydrolyzed to form 3-methyl-2-oxovaleric acid, which is neutralized with calcium chloride to yield the calcium salt.

Key Conditions :

-

Temperature: 25–80°C

-

Catalysts: Sodium methoxide

-

Solvents: Methanol, water

Method 2: Hydantoin Hydrolysis

This alternative route uses hydantoin derivatives:

-

Hydantoin Reaction : Hydantoin reacts with butanone to form 2-butylidene hydantoin.

-

Alkaline Hydrolysis : The intermediate is hydrolyzed with NaOH to produce a sodium salt.

-

Calcium Exchange : The sodium salt is treated with CaCl₂ to precipitate the calcium complex.

Key Conditions :

Transesterification and Lactone Formation

The mechanism involves:

-

Nucleophilic Attack : Methoxide ion deprotonates diethyl oxalate, forming an oxalate ester enolate.

-

Aldol Addition : 2-Methylbutyraldehyde undergoes base-catalyzed condensation, generating a β-hydroxy ketone intermediate.

-

Cyclization : Intramolecular ester exchange produces a five-membered lactone ring.

-

Hydrolysis : Acidic workup opens the lactone, yielding 3-methyl-2-oxovaleric acid.

Chemical Equation :

Calcium Salt Formation

The carboxylic acid reacts with calcium chloride in aqueous solution:

Stability and Decomposition

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming calcium carbonate residues .

-

pH Sensitivity : Stable in neutral to slightly alkaline conditions (pH 7–9); hydrolyzes in acidic environments (pH < 5).

Biochemical Reactivity

The compound participates in enzymatic pathways as a precursor for lipopeptide antibiotics (e.g., daptomycin) via incorporation of (S)-3-methylglutamate residues . Its α-keto group enables transamination reactions in microbial metabolism, supporting branched-chain amino acid biosynthesis .

Preparation Methods

Transesterification-Aldol Condensation Cascade

The primary industrial method involves a sequential transesterification and aldol condensation reaction. In this process, diethyl oxalate is reacted with sodium methoxide in methanol, forming a reactive intermediate. Subsequent addition of 2-methyl butyraldehyde induces aldol condensation, yielding a cyclic lactone intermediate.

Critical Parameters:

-

Temperature Control: Reactions are maintained at ≤25°C to prevent side-product formation.

-

Alkali Concentration: Sodium methoxide (28% in methanol) ensures optimal catalytic activity for transesterification.

-

Stoichiometry: A 1:1 molar ratio of diethyl oxalate to 2-methyl butyraldehyde minimizes residual reactants.

The chemical pathway proceeds as follows:

Industrial-Scale Process Optimization

Stepwise Procedure and Conditions

The patented method (CN103044238A) outlines a reproducible seven-step protocol:

-

Alkoxide Formation: Sodium methoxide (390 kg, 28%) is prepared in methanol.

-

Transesterification: Diethyl oxalate (300 kg) is dripped into the alkoxide solution over 30 minutes at 25°C.

-

Aldol Condensation: 2-Methyl butyraldehyde (200 kg) is added, followed by 30% NaOH to adjust pH to 8–9.

-

Acidification: Hydrochloric acid (70 kg) acidifies the mixture to pH 1.0–4.0.

-

Extraction: Methyl isobutyl ketone (MIBK, 600 kg) extracts the organic phase.

-

Salt Formation: Calcium chloride (300 kg) precipitates the calcium salt.

-

Purification: Recrystallization in water-organic solvent mixtures (e.g., acetone) yields 350 kg of product with 99.6% HPLC purity.

Table 1: Key Process Metrics

| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Transesterification | 25 | 0.5 | 98 | 95 |

| Aldol Condensation | 25 | 5 | 95 | 97 |

| Salt Precipitation | 20 | 2 | 90 | 99.6 |

Solvent Systems and Purification

Recrystallization Strategies

Final product purity depends on solvent selection during recrystallization. Water-acetone mixtures (1:3 v/v) at 20–25°C achieve 99.2% purity, while ethanol-water systems risk partial racemization.

Table 2: Solvent Performance Comparison

| Solvent Ratio (Water:Organic) | Temperature (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| 1:3 (Acetone) | 20–25 | 99.2 | 85 |

| 2:1 (Ethanol) | 40–45 | 98.5 | 78 |

| 1:0.8 (Methanol) | <30 | 97.8 | 70 |

MIBK extraction proves superior to ethyl acetate or dichloromethane, reducing emulsification and improving phase separation.

Environmental and Economic Considerations

Waste Minimization

The process generates minimal waste:

-

Solvent Recovery: >90% of MIBK is recycled via distillation.

-

Byproduct Utilization: Methyl formate, a transesterification byproduct, is captured for use in polymer industries.

Comparative Analysis with Historical Methods

Early synthesis routes described in Agricultural Biology and Chemistry (1987) and Synthesis (1991) suffered from low yields (50–60%) due to uncontrolled decarboxylation and poor stereoselectivity. The current method enhances efficiency by:

-

Eliminating high-temperature steps (>150°C) that degrade intermediates.

-

Replacing costly chiral resolving agents with kinetic control via pH modulation.

Q & A

Basic Question: What are the recommended analytical methods for characterizing the purity and hydration state of calcium 3-methyl-2-oxovalerate hydrate?

Answer:

The compound’s purity and hydration state can be determined using a combination of:

- Thermogravimetric Analysis (TGA): To quantify the water content by measuring mass loss upon dehydration .

- Infrared Spectroscopy (IR): To identify functional groups (e.g., carbonyl, hydroxyl) and compare spectral data to reference hydrates (e.g., calcium aluminate hydrates) .

- X-ray Diffraction (XRD): To confirm crystalline structure and detect impurities by matching patterns with known standards .

- Nuclear Magnetic Resonance (NMR): For structural elucidation of the organic moiety (3-methyl-2-oxovalerate) .

Advanced Question: How can factorial design optimize synthesis conditions for calcium 3-methyl-2-oxovalerate hydrate to improve yield and reproducibility?

Answer:

A 2<sup>k</sup> factorial design can systematically evaluate critical variables (e.g., temperature, pH, stoichiometry of reactants). For example:

- Factors: Reaction temperature (25°C vs. 40°C), molar ratio of calcium precursor to ligand (1:1 vs. 1:1.2), and hydration time (12h vs. 24h).

- Response Variables: Yield, crystallinity, and hydration consistency.

- Analysis: Use ANOVA to identify significant factors and interactions. This approach reduces experimental runs while maximizing data utility, as demonstrated in chemical engineering process optimization .

Basic Question: What are the stability considerations for calcium 3-methyl-2-oxovalerate hydrate under varying storage conditions?

Answer:

Stability is influenced by:

- Humidity: Hydrates may deliquesce or dehydrate in low-humidity environments. Store in sealed containers with desiccants .

- Temperature: Elevated temperatures (>40°C) risk thermal decomposition. Conduct accelerated stability studies using TGA/DSC to define safe storage limits .

- Light Exposure: UV/Vis spectroscopy can monitor photodegradation of the organic ligand .

Advanced Question: How to resolve contradictory data in the literature regarding the thermal decomposition pathway of calcium 3-methyl-2-oxovalerate hydrate?

Answer:

Contradictions often arise from differences in experimental conditions or sample preparation. To address this:

- Replicate Studies: Use identical TGA heating rates (e.g., 10°C/min) and purge gases (e.g., N2 vs. air) .

- Complementary Techniques: Pair TGA with evolved gas analysis (EGA-MS) to identify decomposition products in real-time .

- Computational Modeling: Apply density functional theory (DFT) to predict decomposition intermediates and validate against experimental data .

Basic Question: What solvents are compatible with calcium 3-methyl-2-oxovalerate hydrate for use in biological or catalytic studies?

Answer:

The compound’s solubility depends on the organic ligand’s hydrophobicity. Preliminary screening should include:

- Polar Solvents: Water, ethanol, or DMSO (test for ligand stability via NMR post-dissolution) .

- Nonpolar Solvents: Hexane or toluene (assess via dynamic light scattering for colloidal dispersion) .

- Ionic Strength Effects: Use conductivity measurements to evaluate dissociation in aqueous buffers .

Advanced Question: What strategies mitigate batch-to-batch variability in the synthesis of calcium 3-methyl-2-oxovalerate hydrate?

Answer:

Variability often stems from inconsistent hydration or impurity profiles. Mitigation strategies include:

- Stoichiometric Control: Precise molar ratios of calcium source and ligand, verified by titration .

- Crystallization Monitoring: In-situ Raman spectroscopy to track phase transitions during hydration .

- Quality Control (QC): Implement a multi-tiered QC protocol using HPLC (for organic ligand purity) and ICP-OES (for calcium content) .

Basic Question: How does the hydration state of calcium 3-methyl-2-oxovalerate hydrate influence its reactivity in aqueous systems?

Answer:

Hydration state affects:

- Solubility Kinetics: Fully hydrated forms dissolve faster but may hydrolyze the ligand. Compare dissolution rates via UV kinetics in buffered solutions .

- Coordination Chemistry: Hydration alters calcium’s coordination sphere, impacting ligand exchange rates. Use isothermal titration calorimetry (ITC) to quantify binding energetics .

Advanced Question: How to design a mechanistic study to elucidate the role of calcium 3-methyl-2-oxovalerate hydrate in enzymatic or catalytic processes?

Answer:

A mechanistic framework should integrate:

- Kinetic Profiling: Measure reaction rates under varying substrate and catalyst concentrations .

- Spectroscopic Trapping: Use freeze-quench EPR or stopped-flow UV to capture transient intermediates .

- Computational Docking: Simulate ligand-enzyme interactions using molecular dynamics (MD) software .

Basic Question: What safety protocols are recommended for handling calcium 3-methyl-2-oxovalerate hydrate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particles .

- Waste Disposal: Neutralize aqueous waste with dilute acid/base before disposal, adhering to local regulations .

Advanced Question: How can high-throughput screening (HTS) accelerate the discovery of novel applications for calcium 3-methyl-2-oxovalerate hydrate?

Answer:

HTS workflows enable rapid assessment of:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.